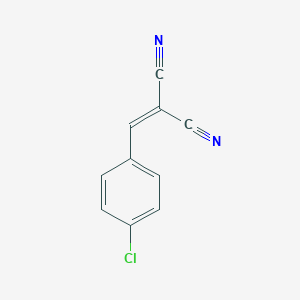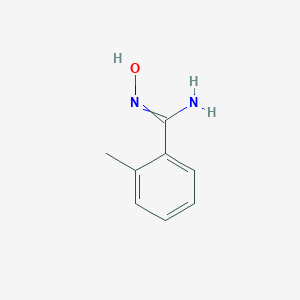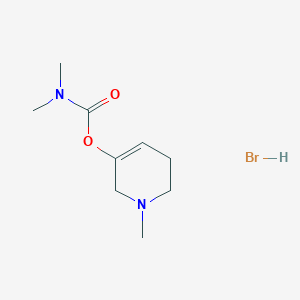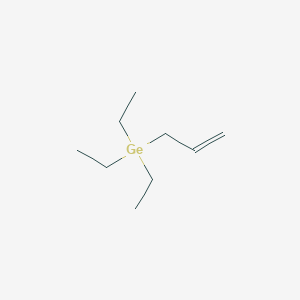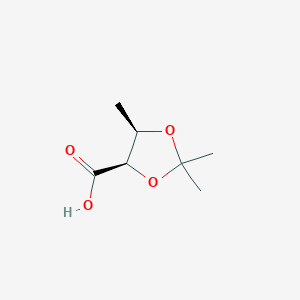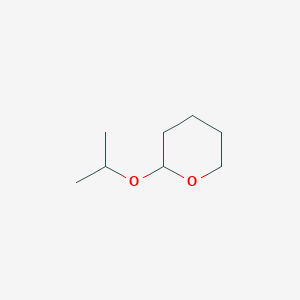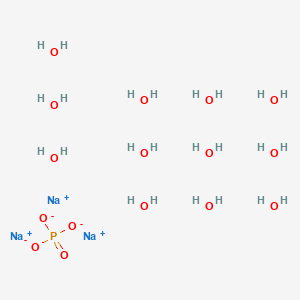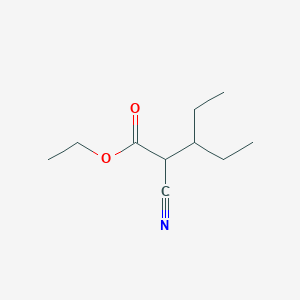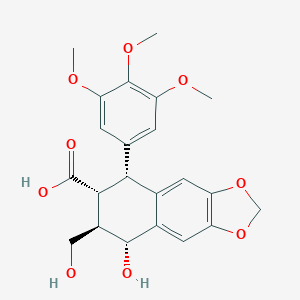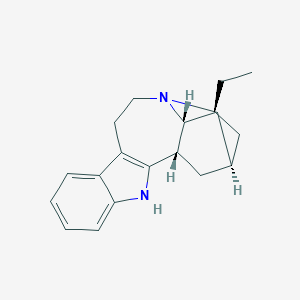
Epiibogamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epiibogamine is a synthetic derivative of ibogaine, a psychoactive alkaloid found in the root bark of the African shrub Tabernanthe iboga. Ibogaine has been used traditionally in West Africa for spiritual and medicinal purposes, and more recently has gained attention for its potential in treating addiction and depression. Epiibogamine is a modified version of ibogaine that has shown promise in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of epiibogamine is not fully understood, but it is thought to act on several different neurotransmitter systems in the brain. It has been shown to interact with the serotonin and dopamine systems, as well as the glutamate and GABA systems, which are involved in addiction, depression, and neurodegeneration.
Efectos Bioquímicos Y Fisiológicos
Epiibogamine has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. It has also been shown to increase levels of antioxidant enzymes, which can protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of epiibogamine for lab experiments is that it is a synthetic compound, which means that it can be produced in a consistent and reproducible manner. This makes it easier to study the effects of epiibogamine on different systems and in different animal models. One limitation of epiibogamine is that it is still a relatively new compound, and more research is needed to fully understand its effects and potential therapeutic applications.
Direcciones Futuras
There are a number of potential future directions for research on epiibogamine. One area of interest is its potential in treating addiction and depression in humans. Clinical trials are currently underway to investigate the safety and efficacy of epiibogamine in humans. Another area of interest is its potential in treating neurodegenerative diseases, such as Parkinson's disease. More research is needed to fully understand the mechanisms of action of epiibogamine and its potential therapeutic applications.
Métodos De Síntesis
Epiibogamine can be synthesized from ibogaine through chemical modification. The synthesis involves the selective reduction of the ibogaine molecule to produce epiibogaine, which has a slightly different chemical structure and properties.
Aplicaciones Científicas De Investigación
Epiibogamine has been studied for its potential therapeutic applications in a number of areas, including addiction, depression, and neurodegenerative diseases. In animal studies, epiibogamine has been shown to reduce drug-seeking behavior and withdrawal symptoms in opioid-addicted rats. It has also been shown to have antidepressant effects in rats, and to protect against neurodegeneration in mouse models of Parkinson's disease.
Propiedades
Número CAS |
1673-99-0 |
|---|---|
Nombre del producto |
Epiibogamine |
Fórmula molecular |
C19H24N2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
(1S,15S,17S,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3/t12-,13-,16+,19+/m0/s1 |
Clave InChI |
LRLCVRYKAFDXKU-QOFYIIDASA-N |
SMILES isomérico |
CC[C@H]1C[C@H]2C[C@H]3[C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45 |
SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |
SMILES canónico |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




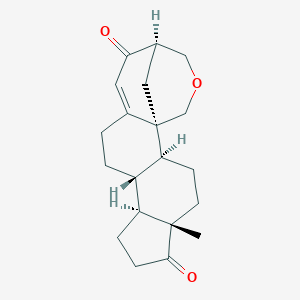
![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)
